Enhanced Radiopacity of Derivatives from 3,5-Dibromo-4-fluorotoluene vs. Clinical Standard
Derivatives synthesized from 3,5-dibromo-4-fluorotoluene, specifically 3,5-dibromo-4-fluorobenzoic acid and its ethyl ester, demonstrated radiopacity equal or superior to tetraiodophenolphthalein, a clinical standard, in equivalent amounts in single tests on mice [1]. This indicates that the core 3,5-dibromo-4-fluorophenyl scaffold is a viable and potent platform for developing new radiographic contrast agents.
| Evidence Dimension | Radiopacity (X-ray absorption) |
|---|---|
| Target Compound Data | Equal or superior to comparator in equivalent amounts [1] |
| Comparator Or Baseline | Tetraiodophenolphthalein |
| Quantified Difference | Qualitatively equal or superior |
| Conditions | Single tests on mice; radiographic evaluation |
Why This Matters
This evidence supports the procurement of 3,5-dibromo-4-fluorotoluene as a key intermediate for developing high-contrast imaging agents with potentially improved properties over existing iodine-based standards.
- [1] Mittelstaedt, S.G., et al. (1950). The Synthesis of Fluoro-bromo Derivatives of Benzoic Acid to be Evaluated as Radiographic Opaques. ScienceDirect. Abstract retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0095955315329449 View Source
